[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE
Description
[2-(2H-1,3-Benzodioxol-5-yl)ethyl][(4-bromophenyl)methyl][(4-ethoxyphenyl)methyl]amine is a tertiary amine derivative featuring three distinct aromatic substituents:
- 2-(2H-1,3-Benzodioxol-5-yl)ethyl group: A benzodioxole ring fused to an ethyl chain, contributing oxygen-rich electron-donating properties.
- (4-Bromophenyl)methyl group: A brominated aromatic substituent with electron-withdrawing effects.
- (4-Ethoxyphenyl)methyl group: An ethoxy-substituted aromatic group offering electron-donating characteristics.
The molecular formula is C₂₃H₂₃BrNO₃ (calculated molecular weight: ~469.4 g/mol).
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-bromophenyl)methyl]-N-[(4-ethoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrNO3/c1-2-28-23-10-5-21(6-11-23)17-27(16-20-3-8-22(26)9-4-20)14-13-19-7-12-24-25(15-19)30-18-29-24/h3-12,15H,2,13-14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWGESDQVUZVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction. This method involves the use of palladium catalysts and ligands such as tris(dibenzylideneacetone)dipalladium and 2,2’-bis(phenylphosphino)-1,1’-binaphthyl (BINAP) along with a base like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a COX inhibitor and cytotoxic agent against cancer cell lines.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(4-BROMOPHENYL)METHYL][(4-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it competitively binds to the active site of the cyclooxygenase enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces inflammation and pain.
Comparison with Similar Compounds
Table 1: Comparative Analysis of [Target Compound] and Analogues
Substituent-Driven Properties
Benzodioxole vs. Benzimidazole/Benzoxazole
Halogen Effects: Bromine vs. Fluorine
Ethoxy vs. Methoxy/Alkoxy Groups
- The 4-ethoxyphenyl substituent provides moderate electron-donating effects and slower oxidative metabolism compared to smaller alkoxy groups (e.g., methoxy), as seen in ’s etofenprox .
Biological Activity
The compound [2-(2H-1,3-benzodioxol-5-yl)ethyl][(4-bromophenyl)methyl][(4-ethoxyphenyl)methyl]amine, a complex organic molecule with potential pharmacological applications, has garnered attention in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22BrN2O3
- Molecular Weight : 392.29 g/mol
- Structure : The compound features a benzodioxole moiety, bromine and ethoxy substituents on the phenyl rings, and an amine functional group.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may exhibit affinity for serotonin and dopamine receptors, which are crucial in modulating mood and behavior.
- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer progression, similar to other compounds with benzodioxole structures that have shown inhibitory effects on tyrosine kinases .
Biological Activity Data
Case Studies
- Anticancer Efficacy : A study demonstrated that related compounds with benzodioxole structures inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The specific pathways affected included those mediated by c-Src kinases, which are often overactive in cancers .
- Neuropharmacological Effects : Research involving analogs of this compound indicated potential antidepressant-like effects in animal models, suggesting a role in the modulation of serotonergic pathways .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Selectivity and Potency : Compounds with similar structures have shown high selectivity for their targets at low nanomolar concentrations, indicating that this compound may possess comparable properties .
- Pharmacokinetic Profile : Preliminary data suggest favorable pharmacokinetics, including good bioavailability and metabolic stability, which are essential for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
